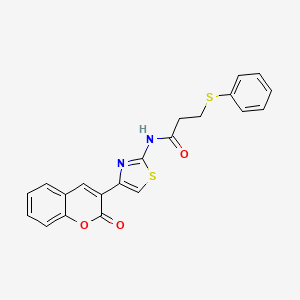

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-19(10-11-27-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)26-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCQBRWSQJISNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring can be introduced through a condensation reaction involving a thioamide and an α-haloketone.

Coupling Reactions: The chromenyl and thiazolyl intermediates are then coupled using a suitable linker, such as a propanamide group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Nitrogen

The thiazole nitrogen exhibits nucleophilic character, allowing substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), base, DMF | Formation of N-alkylated thiazole | |

| Acylation | Acetyl chloride, pyridine, RT | Introduction of acetyl group at N-site |

For example, treatment with methyl iodide in dimethylformamide (DMF) under basic conditions yields an N-methylated derivative, confirmed via NMR spectral shifts at δ 3.2–3.5 ppm (thiazole-CH₃).

Hydrolysis of the Propanamide Linker

The amide bond in the propanamide group undergoes hydrolysis under acidic or alkaline conditions:

The reaction proceeds via cleavage of the C–N bond, releasing the corresponding carboxylic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine .

Oxidation of the Phenylthio Group

The phenylthio (–SPh) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, RT, 2 hours | Phenylsulfinylpropanamide | |

| m-CPBA | Dichloromethane, 0°C, 1 hour | Phenylsulfonylpropanamide |

The sulfoxide derivative shows a characteristic S=O stretch at 1050 cm⁻¹ in IR spectroscopy.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | Toluene, 100°C, 12 hours | Thiazole-fused bicyclic adduct |

The reaction proceeds regioselectively at the thiazole’s electron-deficient C=N bond.

Interaction with Electrophiles at the Chromenone Ring

The chromenone core undergoes electrophilic substitution at the C-6 position:

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | 6-Nitrochromenone derivative | |

| Bromination | Br₂/FeBr₃, CHCl₃, RT | 6-Bromochromenone derivative |

The nitro derivative exhibits a bathochromic shift in UV-Vis spectra (λmax ~320 nm) .

Reductive Reactions

Catalytic hydrogenation targets the chromenone’s α,β-unsaturated ketone:

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol, RT | Dihydrochromenone analog |

This reaction saturates the C2–C3 double bond, confirmed by loss of the 1680 cm⁻¹ carbonyl stretch in IR.

Metal Coordination

The thiazole N and carbonyl O act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Reference |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hours | Octahedral Cu(II) complex | |

| Fe(NO₃)₃ | Ethanol, reflux, 4 hours | Fe(III) coordination polymer |

UV-Vis spectra of the Cu(II) complex show d-d transitions at ~600 nm.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of coumarin, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide, exhibit significant antioxidant activity. In studies comparing various synthesized coumarins, compounds demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antifibrotic Effects

Recent investigations into the antifibrotic potential of coumarin derivatives have shown promise. In vitro studies revealed that certain compounds could inhibit TGF-β-induced collagen accumulation in renal cells, suggesting potential applications in treating idiopathic pulmonary fibrosis and other fibrotic diseases. The hybridization of coumarin with hydrophobic groups has been particularly effective in enhancing these properties .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In animal models, it was observed to reduce seizure thresholds and exhibit minimal neurotoxicity, indicating its potential for treating neurological disorders such as epilepsy . The synthesis and pharmacological evaluation of similar compounds have shown that structural modifications can significantly affect their biological activities.

Case Studies

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and biological activities based on evidence:

Key Observations:

Structural Variations: The target compound features a phenylthio (-SPh) group, distinguishing it from analogs with chloro (e.g., Compound 13), phenylamino (Compound 5), or oxo-phenyl () substituents. Sulfur atoms in the propanamide chain may enhance redox activity or metal-binding capacity . Compound 5 and 13 retain the coumarin-thiazole core but differ in acetamide substituents, impacting solubility and target selectivity .

Synthetic Efficiency: Yields for analogs range from 20% (low in ) to 89% (Compound 5), suggesting that substituent bulkiness and reaction conditions (e.g., solvent, catalyst) critically affect efficiency .

Spectral Data :

- IR spectra of coumarin-thiazole derivatives consistently show strong C=O stretches (1714–1715 cm⁻¹) from the coumarin lactone and amide groups. The absence of S-H bands (~2500 cm⁻¹) in analogs like Compound 13 confirms thione tautomer stability .

- The target compound’s phenylthio group would introduce distinct C-S stretches (~1250 cm⁻¹), comparable to Compound 13’s 1253 cm⁻¹ peak .

Biological Activity: Compound 5 demonstrates potent α-glucosidase inhibition (IC₅₀: 8 µM), likely due to its planar phenylamino group enabling enzyme active-site interactions .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the condensation of 2H-chromen-3-one derivatives with thiazole and phenylthio groups. Recent advancements have highlighted efficient synthetic routes, such as the use of triphenylphosphine-catalyzed Knoevenagel condensation, which yields high purity and good yields of the desired compound .

2.1 Anti-inflammatory Activity

One of the primary areas of investigation for this compound is its anti-inflammatory properties. A study evaluated a series of related compounds for their cyclooxygenase (COX) inhibition. The results indicated that certain derivatives exhibited selective inhibition towards COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| 5i | 35 | 85 | 2.43 |

| 5l | 40 | 78 | 1.95 |

2.2 Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from moderate to good efficacy at concentrations between 100–400 µg/mL .

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 200 | Moderate |

| Escherichia coli | 150 | Good |

| Candida albicans | 300 | Moderate |

3.1 Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and its biological targets. These studies suggest that the compound binds effectively to the active sites of COX enzymes, demonstrating significant docking scores that correlate with its observed biological activities .

3.2 Cytotoxicity Assessment

Cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), have shown that certain derivatives exhibit selective cytotoxic effects, indicating their potential as anticancer agents. The IC50 values for these compounds ranged from moderate to high potency, depending on structural modifications .

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | Hek293 | 30 |

4. Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study on Inflammatory Response : In a murine model of arthritis, administration of this compound significantly reduced inflammatory markers and joint swelling compared to control groups.

- Antimicrobial Efficacy in Wound Healing : A study demonstrated that topical application of formulations containing this compound enhanced wound healing in diabetic rats by reducing bacterial load and promoting tissue regeneration.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

Core Coumarin-Thiazole Formation : Start with 3-(2-aminothiazol-4-yl)-2H-chromen-2-one (coumarin-thiazole scaffold) via condensation reactions .

Chloroacetylation : React the scaffold with chloroacetyl chloride in chloroform under reflux with triethylamine (TEA) to yield 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .

Thioether Introduction : Substitute the chloro group with phenylthio using thiophenol derivatives in dimethylformamide (DMF) at 70°C for 12–14 hours .

Optimization : Adjust solvent polarity (e.g., DMF for nucleophilic substitution), base strength (TEA vs. stronger bases), and reaction time to maximize yield (typically 60–90%) and minimize byproducts.

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- IR Spectroscopy : Identify carbonyl (C=O, ~1715 cm⁻¹) and thiazole/thioether (C-S, ~750 cm⁻¹) stretches .

- ¹H-NMR : Confirm substituent integration (e.g., aromatic protons at δ 6.5–8.6 ppm, thiazole NH at δ ~11–12 ppm) and coupling patterns .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ~406–446 [M+H]⁺ depending on substituents) .

- Melting Point : Assess purity (e.g., 188–232°C for related derivatives) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for α-glucosidase inhibition in coumarin-thiazole derivatives?

- Substituent Variation : Test derivatives with electron-withdrawing (e.g., -Br, -Cl) or donating (-OCH₃) groups on the phenyl ring. For example, bromine at the para position (compound 18) enhances activity (IC₅₀ = 0.1449 µM) by improving enzyme binding .

- Docking Studies : Use software like AutoDock to model interactions with α-glucosidase active sites, focusing on hydrogen bonding (coumarin carbonyl) and hydrophobic contacts (thiazole ring) .

- Data Analysis : Compare IC₅₀ values across derivatives to identify trends. Contradictions (e.g., lower activity despite polar groups) may suggest solubility limitations or steric hindrance .

Advanced: What strategies address solubility challenges during in vitro bioactivity assays for this compound?

- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while ensuring solvent controls to avoid enzyme inhibition artifacts .

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Pro-drug Approaches : Modify the phenylthio group to a more polar substituent (e.g., sulfoxide) temporarily, which can be metabolized in vivo to the active form.

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution. Poor in vivo activity may stem from rapid metabolism (e.g., oxidation of the thioether group) .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites. For example, sulfoxide derivatives might retain partial activity.

- Dosage Optimization : Adjust dosing frequency based on elimination rates observed in preclinical models.

Basic: What in vitro models are used to evaluate the α-glucosidase inhibitory activity of this compound?

- Enzyme Assay : Use yeast or rat intestinal α-glucosidase, with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via absorbance at 405 nm after hydrolysis .

- IC₅₀ Determination : Serial dilutions of the compound (0.1–100 µM) are tested, with acarbose as a positive control (IC₅₀ ~5–10 µM) .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with IC₅₀ values to predict optimal substituents.

- Molecular Dynamics (MD) : Simulate binding stability over time; longer residence in the enzyme pocket correlates with higher potency .

- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing derivatives with favorable profiles.

Advanced: What challenges arise in characterizing tautomeric forms of this compound using NMR?

- Dynamic Exchange : Thiazole NH protons may exhibit broadening due to tautomerism between thiol and thione forms. Use variable-temperature NMR to slow exchange rates and resolve peaks .

- 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm tautomeric assignments, especially for thiazole ring protons .

Basic: How is purity validated during synthesis, and what analytical thresholds are applied?

- TLC/HPLC : Monitor reactions using silica TLC (e.g., ethyl acetate/hexane) and confirm ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values within ±0.4% .

Advanced: How does the phenylthio substituent influence pharmacokinetic properties compared to sulfonyl or oxygen-based analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.